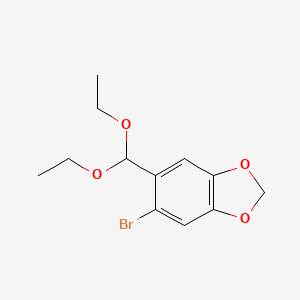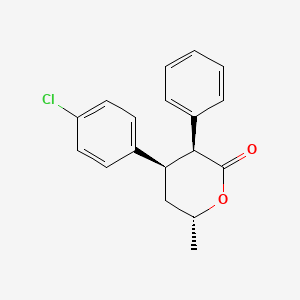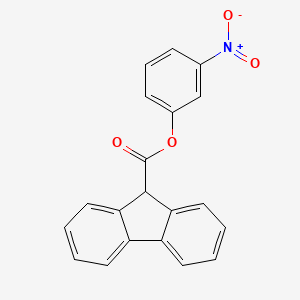
3-Nitrophenyl 9H-fluorene-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrophenyl 9H-fluorene-9-carboxylate is an organic compound that combines a nitrophenyl group with a fluorene carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrophenyl 9H-fluorene-9-carboxylate typically involves the esterification of 9H-fluorene-9-carboxylic acid with 3-nitrophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for monitoring and controlling reaction parameters would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Nitrophenyl 9H-fluorene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-Nitrophenyl 9H-fluorene-9-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a drug intermediate in pharmaceutical synthesis.
Mechanism of Action
The mechanism of action of 3-Nitrophenyl 9H-fluorene-9-carboxylate largely depends on its application. In organic electronics, its unique electronic properties facilitate charge transport and light emission. In biological systems, the nitrophenyl group can interact with specific molecular targets, potentially altering cellular processes. The exact pathways and molecular targets would vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
9H-Fluorene-9-carboxylic acid: A precursor in the synthesis of 3-Nitrophenyl 9H-fluorene-9-carboxylate.
3-Nitrophenol: Another precursor used in the synthesis.
9-Hydroxy-9-fluorenecarboxylic acid: A related compound with similar structural features
Uniqueness
This compound is unique due to the combination of the nitrophenyl and fluorene carboxylate groups, which impart distinct electronic and structural properties. This uniqueness makes it valuable in applications requiring specific electronic characteristics, such as in organic electronics and as intermediates in pharmaceutical synthesis.
Properties
CAS No. |
75761-85-2 |
|---|---|
Molecular Formula |
C20H13NO4 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
(3-nitrophenyl) 9H-fluorene-9-carboxylate |
InChI |
InChI=1S/C20H13NO4/c22-20(25-14-7-5-6-13(12-14)21(23)24)19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,19H |
InChI Key |
YYZPBCCLVWCZGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)OC4=CC=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



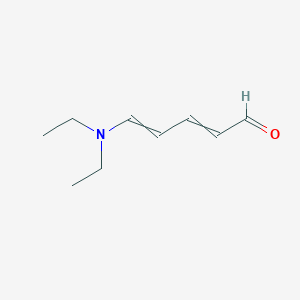
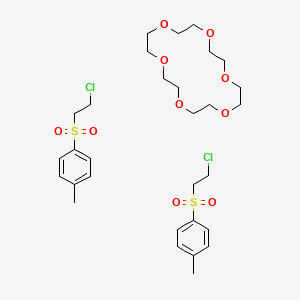
![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)
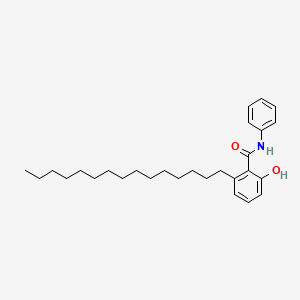



![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
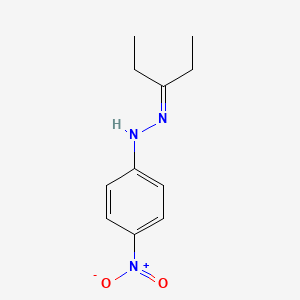
![4-[(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B14450004.png)

